N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorophenyl, methoxyphenyl, and imidazolidinone moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazolidinone Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted with nucleophiles.
Attachment of the Methoxyphenyl Group: This step may involve the use of Suzuki or Heck coupling reactions to attach the methoxyphenyl group to the imidazolidinone core.
Final Acetylation: The final step involves acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups within the imidazolidinone ring, potentially forming alcohol derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its multiple functional groups allow for diverse binding interactions, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be useful in treating various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-[1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(3,4-difluorophenyl)-2-[1-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
Compared to similar compounds, N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of fluorophenyl and methoxyphenyl groups also provides a distinct electronic and steric environment, potentially leading to unique interactions with biological targets.
This detailed overview highlights the complexity and potential of this compound in various scientific domains
Properties
Molecular Formula |
C26H22F3N3O4 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H22F3N3O4/c1-36-20-9-2-16(3-10-20)12-13-31-23(15-24(33)30-18-6-11-21(28)22(29)14-18)25(34)32(26(31)35)19-7-4-17(27)5-8-19/h2-11,14,23H,12-13,15H2,1H3,(H,30,33) |
InChI Key |
LUXACMJSGFMCRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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